(3S,4R)-3,4-dihydroxypentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118994-78-8 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1 |
InChI Key |
FFYGQZADJGVPGT-WUJLRWPWSA-N |
SMILES |
CC(C(C(=O)C)O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)C)O)O |
Canonical SMILES |
CC(C(C(=O)C)O)O |
Synonyms |
2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3S,4R)-3,4-dihydroxypentan-2-one
IUPAC Name: (3S,4R)-3,4-dihydroxypentan-2-one[1] CAS Number: 118994-78-8[1]
This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a chiral molecule with potential applications in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential synthetic routes, and speculative biological relevance.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 118.06299417 g/mol | PubChem[1] |
| Monoisotopic Mass | 118.06299417 g/mol | PubChem[1] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 89.7 | PubChem[1] |
Stereoselective Synthesis: Experimental Protocols and Methodologies
Detailed experimental protocols for the specific stereoselective synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of stereoselective synthesis for vicinal diols and α-hydroxy ketones, several plausible synthetic strategies can be proposed. These methodologies generally involve the diastereoselective reduction of a suitable precursor or an asymmetric aldol reaction.
One potential approach involves the stereoselective reduction of a diketone precursor, such as pentane-2,3-dione. The use of chiral reducing agents or enzymatic catalysis can afford the desired stereoisomer. For instance, alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of α-hydroxy ketones to yield chiral 1,2-diols.
A generalized experimental workflow for a potential enzymatic reduction approach is outlined below.
Putative Biological Significance and Signaling Pathways
Direct evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking in the scientific literature. However, insights can be drawn from a structurally related methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone. This compound, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a novel natural elicitor that induces systemic resistance in Arabidopsis plants.
The methylated analog is reported to trigger plant immune responses through the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways. It is plausible that the non-methylated this compound could exhibit similar biological activities, potentially acting as a signaling molecule in plant-microbe interactions or possessing other currently undiscovered biological roles. Further research is necessary to elucidate the specific functions of this molecule.
The signaling pathway activated by the related methylated compound is depicted below as a potential model for future investigation into the biological role of this compound.
Conclusion and Future Directions
This compound represents a chiral molecule with defined physicochemical properties but a largely unexplored potential in both chemical synthesis and biological applications. The absence of detailed, publicly available experimental protocols for its stereoselective synthesis presents an opportunity for methodological development in organic chemistry. Furthermore, the intriguing biological activity of its methylated analog suggests that this compound could be a valuable target for research in chemical biology and drug discovery. Future research should focus on developing efficient and scalable synthetic routes to obtain this specific stereoisomer in high purity. Subsequent investigations into its biological activities, including its potential role in cell signaling and its pharmacological properties, are warranted to unlock its full scientific and therapeutic potential.
References
A Technical Guide to the Synthesis of Dihydroxypentanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Dihydroxypentanone compounds are a class of organic molecules that have garnered significant interest in various scientific fields, particularly in drug development and chemical biology. Their structural motifs are found in signaling molecules and are valuable chiral building blocks for the synthesis of more complex bioactive compounds. This technical guide provides a comprehensive literature review of the synthetic strategies for preparing dihydroxypentanone compounds, with a focus on detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Synthetic Strategies
The synthesis of dihydroxypentanone compounds can be broadly categorized into several key strategies, each with its own advantages and limitations. These include methods starting from chiral pool materials, asymmetric dihydroxylation of unsaturated precursors, aldol reactions, and Grignard reactions. The choice of strategy often depends on the desired stereochemistry and substitution pattern of the target molecule.
Synthesis of 4,5-Dihydroxy-2,3-pentanedione (DPD)
A versatile and practical synthesis of racemic DPD has been reported, which avoids the use of expensive or hazardous starting materials.[1] An enantioselective synthesis of (S)-DPD, the naturally occurring enantiomer, can be achieved from the commercially available chiral starting material, methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[2]
Experimental Protocol: Synthesis of Racemic 4,5-Dihydroxy-2,3-pentanedione (DPD) [1]
This protocol involves a multi-step synthesis starting from (t-butyldimethylsilyloxy)acetaldehyde.
-
Step 1: Alkynylation. To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde (1.0 eq) in dry THF, 1-propynylmagnesium bromide (0.5 M in THF, 1.3 eq) is added at 0 °C. The reaction is stirred for 3 hours at room temperature. After removal of the solvent, the residue is worked up with a cold saturated solution of NH4Cl and extracted with Et2O.
-
Step 2: Deprotection. The resulting silylated precursor is treated with Dowex 50WX8 resin in D2O overnight at room temperature. The mixture is then filtered, and the aqueous layer is extracted with CDCl3 to remove the cleaved protecting group.
Quantitative Data for Racemic DPD Synthesis
| Step | Reagents and Conditions | Yield | Spectroscopic Data |
| Alkynylation | (t-butyldimethylsilyloxy)acetaldehyde, 1-propynylmagnesium bromide, THF, 0 °C to rt, 3 h | - | - |
| Deprotection | Dowex 50WX8, D2O, rt, overnight | - | 1H-NMR (300 MHz, D2O) δ 4.41–4.37 (m, 1H), 4.21–4.14 (m, 2H), 4.07 (dd, J = 3.2 Hz, J = 6.0 Hz, 1H), 3.99 (dd, J = 3.8 Hz, J = 7.4 Hz, 1H), 3.86–3.78 (m, 2H), 3.69–3.65 (m, 1H), 3.59 (dd, J = 5.6 Hz, J = 9.4 Hz, 1H), 2.39 (s, 3H), 1.46 (s, 3H), 1.43 (s, 3H) ppm.[1] |
Logical Workflow for Racemic DPD Synthesis
Caption: Synthetic workflow for racemic DPD.
Asymmetric Dihydroxylation Approaches
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be applied to the synthesis of chiral dihydroxypentanone precursors. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) determines the stereochemical outcome of the dihydroxylation.
General Experimental Workflow for Asymmetric Dihydroxylation
Caption: General workflow for asymmetric dihydroxylation.
Aldol Reaction Strategies
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the carbon skeleton of dihydroxypentanones. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, can provide enantiomerically enriched products. For instance, a highly efficient quinine-derived primary-amine-catalyzed asymmetric aldol addition of hydroxyacetone to arylglyoxals has been developed to produce chiral 2,3-dihydroxy-1,4-diones.[3]
Quantitative Data for Asymmetric Aldol Reaction [3]
| Substrate (Arylglyoxal) | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |
| 3-Cl-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |
| 3-Br-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |
| 3-MeO-phenylglyoxal | 10 | DNBA (20 mol%) | CHCl3 | - | 82-92 | - | 86-93 |
Synthesis of 1,5-Dihydroxy-3-pentanone
1,5-Dihydroxy-3-pentanone is another important dihydroxypentanone isomer. Its synthesis can be approached through various methods, including those starting from readily available precursors like serinol (2-amino-1,3-propanediol).[4]
Conceptual Synthetic Pathway from Serinol
Caption: Conceptual pathway to 1,5-dihydroxy-3-pentanone.
Protecting Group Strategies
In the synthesis of polyhydroxylated compounds like dihydroxypentanones, the use of protecting groups is often crucial to achieve chemoselectivity. Hydroxyl groups are typically protected as ethers (e.g., silyl ethers, benzyl ethers) or acetals, while carbonyl groups can be protected as acetals or ketals. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Conclusion
The synthesis of dihydroxypentanone compounds offers a rich area of study for organic chemists. The methods highlighted in this guide, from the well-established synthesis of DPD to more general strategies like asymmetric dihydroxylation and aldol reactions, provide a toolbox for accessing a variety of these valuable molecules. The development of new, more efficient, and stereoselective methods remains an active area of research, driven by the importance of these compounds in medicinal chemistry and as chiral building blocks. Future work will likely focus on the development of novel catalytic systems and the exploration of chemoenzymatic routes to further enhance the synthetic accessibility of this important class of molecules.
References
The Enigmatic Role of (3S,4R)-3,4-dihydroxypentan-2-one in Carbohydrate Chemistry: An Overview
For Researchers, Scientists, and Drug Development Professionals
(3S,4R)-3,4-dihydroxypentan-2-one is a chiral molecule with a structural resemblance to deoxy sugars, suggesting its potential as a building block or intermediate in carbohydrate synthesis and modification. However, a comprehensive review of current scientific literature reveals that its specific roles and applications in carbohydrate chemistry are not extensively documented. This guide provides an overview of its known properties and explores its hypothetical potential within the broader context of carbohydrate research and drug development, based on the principles of chiral chemistry and carbohydrate synthesis.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in exploring its potential applications. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem |
| Molecular Weight | 118.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 118994-78-8 | PubChem |
| Canonical SMILES | C--INVALID-LINK--C)O">C@HO | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Contextualizing its Role in Carbohydrate Chemistry
While direct evidence of the extensive use of this compound in carbohydrate chemistry is limited, its structure as a chiral polyhydroxy ketone provides a basis for postulating its utility.
Analogy to Deoxy Sugars: The structure of this compound can be viewed as a derivative of a pentose sugar where the hydroxyl group at C-1 and C-5 are replaced by hydrogen atoms. Deoxy sugars are integral components of various biologically significant molecules, including nucleic acids (e.g., deoxyribose in DNA) and certain antibiotics. The chiral centers at C-3 and C-4 of this compound offer stereochemical diversity that is crucial in the synthesis of complex carbohydrate structures and their analogs.
As a Chiral Building Block: The primary potential of this compound lies in its application as a chiral synthon. In organic synthesis, particularly in the construction of complex natural products and pharmaceuticals, the use of small, enantiomerically pure molecules as starting materials is a key strategy. The defined stereochemistry of this dihydroxypentanone could be exploited to introduce specific stereocenters into larger molecules, including modified carbohydrates and carbohydrate-based drugs.
Hypothetical Experimental Workflow: Synthesis of a Modified Carbohydrate
Given the lack of specific documented experimental protocols for this compound in carbohydrate synthesis, a generalized workflow is proposed below. This illustrates how a chiral ketone of this nature could theoretically be utilized to synthesize a modified carbohydrate derivative.
Caption: Hypothetical workflow for synthesizing a modified carbohydrate.
Potential Applications in Drug Development
The synthesis of novel carbohydrate analogs is a significant area of research in drug development. Modified carbohydrates can act as enzyme inhibitors, antigens for vaccine development, or as scaffolds for the presentation of pharmacophores. If utilized as a starting material, this compound could contribute to the generation of diverse libraries of carbohydrate-like molecules for biological screening.
Future Research Directions
The limited information available on this compound highlights a gap in the current body of scientific knowledge. Future research could focus on several key areas:
-
Development of efficient synthetic routes to produce this compound from readily available carbohydrate precursors.
-
Exploration of its reactivity and its utility as a chiral building block in the asymmetric synthesis of complex molecules.
-
Investigation of its potential biological activities , including its role as a metabolite or signaling molecule.
-
Computational studies to model its interactions with biological targets and to predict its potential as a scaffold for drug design.
An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroxypentan-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxypentan-2-one, a polyhydroxylated ketone, and its stereoisomers represent a class of chiral molecules with significant potential in organic synthesis and as biologically active agents. This technical guide provides a comprehensive overview of the current knowledge surrounding these compounds, including their discovery, physicochemical properties, and synthetic methodologies. While the specific history of 3,4-dihydroxypentan-2-one is not extensively documented, its chemical nature places it within the broader context of carbohydrate chemistry and the study of small chiral molecules. This document details available quantitative data, outlines experimental protocols for the synthesis of structurally related compounds, and explores potential biological signaling pathways, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of Chiral Dihydroxyketones
The study of simple, chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, with different stereoisomers of the same compound often exhibiting distinct pharmacological and toxicological profiles. Dihydroxyketones, as a class of compounds, are of particular interest due to their structural similarity to monosaccharides, the fundamental building blocks of carbohydrates.
3,4-Dihydroxypentan-2-one possesses two stereocenters, giving rise to four possible stereoisomers. This structural feature, combined with the presence of reactive hydroxyl and ketone functional groups, makes these isomers attractive as chiral building blocks for the synthesis of more complex molecules. Their potential for biological activity is underscored by the roles of similar small molecules in various metabolic and signaling pathways. The historical context for the study of such ketones dates back to the mid-19th century with the discovery of ketones in the urine of diabetic patients.[1] Initially considered metabolic waste products, their role as normal metabolites and important energy sources, particularly for the brain, was later recognized.[1]
Physicochemical Properties of 3,4-Dihydroxypentan-2-one Isomers
Quantitative data for 3,4-dihydroxypentan-2-one and its isomers is primarily available through computational predictions and database entries. The following table summarizes the key physicochemical properties for the generic molecule and its (3S,4R) stereoisomer.
| Property | Value (3,4-dihydroxypentan-2-one) | Value ((3S,4R)-3,4-dihydroxypentan-2-one) | Reference |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol | [2][3] |
| IUPAC Name | 3,4-dihydroxypentan-2-one | This compound | [2][3] |
| CAS Number | 101420-60-4 | 118994-78-8 | [2][3] |
| Hydrogen Bond Donor Count | 2 | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |
| Rotatable Bond Count | 3 | 3 | [4] |
| Exact Mass | 118.062994 g/mol | 118.062994 g/mol | [3][4] |
| Topological Polar Surface Area | 57.5 Ų | 57.5 Ų | [3][4] |
| XLogP3 | -0.9 | -0.9 | [3] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral α,β-Dihydroxy Ketone
The following protocol is adapted from the synthesis of (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one and represents a generalizable approach for the preparation of chiral dihydroxy ketones.
Step 1: Enzymatic Carboligation
This step involves the creation of the carbon-carbon bond to form the pentanone backbone. An acetylacetoin synthase (AAS) enzyme can be utilized to catalyze the cross-coupling of α-diketones.
-
Reaction Mixture: An aqueous buffer solution containing the starting α-diketone substrates, thiamine diphosphate (ThDP) as a cofactor, and the acetylacetoin synthase (AAS) enzyme.
-
Procedure: The reaction is typically carried out at room temperature with gentle agitation. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-hydroxy-β-diketone. Purification can be achieved by column chromatography.
Step 2: Stereoselective Enzymatic Reduction
The resulting α-hydroxy-β-diketone is then stereoselectively reduced to the desired α,β-dihydroxy ketone using an acetylacetoin reductase (AAR) enzyme.
-
Reaction Mixture: An aqueous buffer solution containing the purified α-hydroxy-β-diketone, NADH as a cofactor, and the acetylacetoin reductase (AAR) enzyme. A cofactor regeneration system (e.g., using formate and formate dehydrogenase) is often employed to maintain the concentration of NADH.
-
Procedure: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH. The conversion is monitored by GC or HPLC.
-
Work-up and Characterization: The product is extracted from the aqueous phase using an appropriate organic solvent. The combined organic extracts are dried and concentrated. The final product is purified by column chromatography. The stereochemical purity (diastereomeric and enantiomeric excess) is determined using chiral GC or HPLC. The structure is confirmed by NMR spectroscopy and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Direct evidence for the biological activity of 3,4-dihydroxypentan-2-one isomers in the context of drug development is limited. However, the structurally similar compound, 3,4-dihydroxy-3-methyl-2-pentanone, isolated from the bacterium Bacillus subtilis, has been shown to induce systemic resistance in plants.[5] This suggests that small dihydroxyketones can act as signaling molecules.
The proposed mechanism for the induction of plant defense by 3,4-dihydroxy-3-methyl-2-pentanone involves the activation of the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.[5] These pathways are crucial for a plant's response to a wide range of pathogens and insect herbivores. A simplified representation of this signaling cascade is presented below.
While this pathway is specific to plant biology, it highlights the potential for small dihydroxyketones to interact with specific receptors and trigger downstream signaling events. In the context of drug development, this suggests that isomers of 3,4-dihydroxypentan-2-one could be screened for activity against a variety of mammalian receptor targets.
Logical Workflow for Isomer Discovery and Evaluation
The discovery and development of novel chiral molecules like the isomers of 3,4-dihydroxypentan-2-one for therapeutic applications follows a structured workflow. This process begins with the synthesis and characterization of the individual stereoisomers and progresses through biological screening to identify potential lead compounds.
Conclusion and Future Directions
3,4-Dihydroxypentan-2-one and its isomers are simple chiral molecules with the potential to serve as valuable building blocks in organic synthesis and as leads in drug discovery. While a detailed historical account of their discovery and specific biological functions remains to be fully elucidated, the principles of stereoselective synthesis and the biological activity of analogous compounds provide a strong foundation for future research.
For professionals in drug development, the key takeaway is the importance of stereochemistry in biological activity. The chemo-enzymatic synthesis routes outlined in this guide offer a pathway to accessing individual stereoisomers of 3,4-dihydroxypentan-2-one for screening in a variety of biological assays. Future research should focus on the development of scalable, stereoselective synthetic routes and the systematic evaluation of the biological activities of each isomer to unlock their full therapeutic potential.
References
- 1. Ketones: metabolism's ugly duckling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-2-pentanone | 101420-60-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of (3S,4R)-3,4-dihydroxypentan-2-one
Disclaimer: Limited specific safety and toxicological data are available for (3S,4R)-3,4-dihydroxypentan-2-one. This guide is based on its known chemical properties, data from structurally related compounds, and general laboratory safety principles. It is intended for use by qualified researchers and professionals in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.
Introduction
This compound is a polyhydroxylated ketone with potential applications in chemical synthesis and as a chiral building block in drug development. Due to the limited availability of specific safety data, a cautious approach based on the handling of analogous compounds and general chemical safety is imperative. This guide provides a summary of its known properties and outlines recommended safety and handling procedures.
Physicochemical and Toxicological Data
Limited experimental data is available for this compound. The information below is primarily derived from computational predictions and data for analogous compounds.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| Appearance | Assumed to be a colorless oil, based on analogous compounds. | Inferred from related compounds[2] |
| IUPAC Name | This compound | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 118.062994177 Da | PubChem[1] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
Toxicological Information:
No specific toxicological data for this compound has been found. Based on the safety data for the related compound 3,4-dihydroxy-2-butanone, which is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation, a cautious approach is warranted. The presence of hydroxyl and ketone functional groups suggests that it may act as an irritant.
Hazard Identification and GHS Classification (Predicted)
As no official GHS classification is available, a precautionary classification is recommended based on available information for similar compounds.
Table 2: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Not Classified | |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This classification is predictive and should be used for precautionary measures only.
Safety and Handling Guidelines
Adherence to standard laboratory safety protocols is essential when handling this compound.
4.1. Personal Protective Equipment (PPE)
A comprehensive hazard assessment should guide the selection of appropriate PPE.[3][4][5][6][7] The following are minimum recommendations:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[4][8] |
| Skin and Body Protection | Laboratory coat. Closed-toe shoes and long pants are mandatory.[3][8] |
| Respiratory Protection | If handling in a way that generates aerosols or vapors, use a certified respirator with an appropriate cartridge. Work should ideally be conducted in a fume hood.[4] |
4.2. Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.[9]
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.[10]
-
Given the presence of hydroxyl groups, the compound may be hygroscopic. Handle in a dry environment and consider storage under an inert atmosphere.[11][12][13][14][15]
4.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
If the compound is determined to be air- or moisture-sensitive, store under an inert atmosphere (e.g., argon or nitrogen).[11][12][13][14][15]
4.4. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.5. Spill and Disposal
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols (Generalized)
As no specific experimental protocols for the synthesis or use of this compound were found, a generalized workflow for handling a small-molecule compound in a research setting is provided below.
Workflow for Handling and Use in a Biological Assay:
Caption: Generalized experimental workflow for a small-molecule compound.
Potential Signaling Pathway Involvement (Hypothetical)
While no specific signaling pathways involving this compound have been documented in the context of drug development, many small-molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target.
Caption: Hypothetical kinase signaling pathway inhibited by a small molecule.
References
- 1. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. mmbt.us [mmbt.us]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. research.njit.edu [research.njit.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ossila.com [ossila.com]
- 13. ossila.com [ossila.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Asymmetric Synthesis of (3S,4R)-3,4-dihydroxypentan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (3S,4R)-3,4-dihydroxypentan-2-one, a valuable chiral building block in organic synthesis. The synthesis is achieved through the highly efficient and stereoselective Sharpless asymmetric dihydroxylation of the readily available starting material, (E)-pent-3-en-2-one. This method offers excellent control over the stereochemistry at the C3 and C4 positions, yielding the desired diastereomer with high purity. This protocol is intended for use by researchers in academia and industry involved in the synthesis of complex chiral molecules for pharmaceutical and other applications.
Introduction
Chiral vicinal diols are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. The ability to synthesize these diols with high stereocontrol is a significant challenge in modern organic chemistry. The Sharpless asymmetric dihydroxylation has emerged as a powerful and reliable method for the enantioselective and diastereoselective synthesis of 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond.[3][4]
This application note details the synthesis of this compound via the Sharpless asymmetric dihydroxylation of (E)-pent-3-en-2-one using the commercially available reagent mixture AD-mix-α.[3] This pre-packaged mixture contains potassium osmate, a chiral ligand ((DHQ)₂PHAL), potassium ferricyanide as the re-oxidant, and potassium carbonate.[3] The use of AD-mix simplifies the experimental procedure and ensures high reproducibility.
Signaling Pathway and Reaction Mechanism
The Sharpless asymmetric dihydroxylation proceeds through a well-studied catalytic cycle. The key step involves the formation of a chiral osmate ester intermediate by the cycloaddition of osmium tetroxide, coordinated to the chiral ligand, to the alkene. Subsequent hydrolysis of this intermediate furnishes the desired diol and regenerates the osmium catalyst. The choice of the chiral ligand (dihydroquinine (DHQ) vs. dihydroquinidine (DHQD) derivatives) dictates the facial selectivity of the dihydroxylation. For the synthesis of this compound from (E)-pent-3-en-2-one, the (DHQ)₂PHAL ligand present in AD-mix-α directs the hydroxylation to the α-face of the alkene, yielding the desired stereoisomer.[5]
Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocol
Materials:
-
(E)-pent-3-en-2-one (≥98%)
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H₂O), distilled or deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Chiral HPLC or GC system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (e.g., 50 mL t-BuOH and 50 mL H₂O for a 10 mmol scale reaction).
-
Addition of Reagents: To the solvent mixture, add AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add (E)-pent-3-en-2-one (1 equivalent) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | (E)-pent-3-en-2-one |
| Catalyst System | AD-mix-α |
| Product | This compound |
| Yield | Typically >90% |
| Enantiomeric Excess (ee) | Typically >95% |
| Diastereomeric Excess (de) | Typically >95% |
Note: The exact yield, ee, and de can vary depending on the reaction scale and purity of the starting materials. The values presented are typical for this class of substrates under optimized conditions.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis.
Conclusion
The protocol described provides a reliable and highly stereoselective method for the synthesis of this compound. The use of the commercially available AD-mix-α simplifies the experimental setup and ensures high yields and stereoselectivities. This protocol is a valuable tool for researchers requiring access to this important chiral building block for applications in drug discovery and natural product synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diols, such as dihydroxypentanones, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their defined stereochemistry is often essential for the desired therapeutic effect. Traditional chemical synthesis of these molecules can be complex, requiring multiple steps and often yielding racemic mixtures that necessitate challenging resolutions. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of enantiomerically pure diols. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral dihydroxypentanones, focusing on the asymmetric reduction of pentane-2,4-dione (acetylacetone).
The enzymatic reduction of a prochiral diketone like pentane-2,4-dione can yield different stereoisomers of the corresponding diol. The specific stereochemical outcome is determined by the enzyme's inherent stereopreference. By selecting the appropriate enzyme, it is possible to synthesize the desired chiral dihydroxypentanone with high stereoselectivity.
Data Presentation
The following tables summarize quantitative data from representative studies on the enzymatic synthesis of chiral dihydroxypentanones.
Table 1: Performance of an Engineered Ketoreductase in the Synthesis of (2R,4R)-Pentanediol
| Enzyme | Substrate | Product | Stereoselectivity (d.e.) | Enantiomeric Excess (e.e.) | Product Concentration | Reference |
| Engineered Ketoreductase (KRED) variant | Acetylacetone (Pentane-2,4-dione) | (2R,4R)-Pentanediol | >99% | >99% | 208 g/L | [1] |
d.e. = diastereomeric excess
Table 2: Bioreduction of 1,4-Diaryl-1,4-Diones using Alcohol Dehydrogenases (Illustrative for Diketone Reduction)
| Enzyme | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Conversion | Reference |
| E. coli/RasADH | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | 98% | >99% | 82% (48h) | [2] |
| ADH-P2-D03 | 1,4-diphenylbutane-1,4-dione | (1R,4R)-1,4-diphenylbutane-1,4-diol | 74% | >99% | 69% (24h) | [2] |
While not pentanediones, these results demonstrate the capability of ADHs to perform stereoselective reductions of diketones to chiral diols.
Experimental Protocols
The following are detailed protocols for the key experiments in the enzymatic synthesis of chiral dihydroxypentanones.
Protocol 1: Whole-Cell Biocatalytic Reduction of Pentane-2,4-dione
This protocol is based on the principles of whole-cell biocatalysis using an engineered ketoreductase for the synthesis of (2R,4R)-pentanediol.
1. Materials and Reagents:
-
Recombinant E. coli cells expressing the desired ketoreductase (KRED) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase - GDH).
-
Pentane-2,4-dione (acetylacetone)
-
D-Glucose (for cofactor regeneration)
-
NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, rotary evaporator).
-
Analytical equipment (Chiral GC or HPLC).
2. Enzyme Preparation (Whole-Cell Biocatalyst):
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce the expression of the KRED and GDH genes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for a specified period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). This cell suspension is the whole-cell biocatalyst.
3. Enzymatic Reaction:
-
In a temperature-controlled reaction vessel (e.g., a 250 mL baffled flask or a lab-scale bioreactor), combine the phosphate buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and the cofactor (e.g., 1 mM NADP⁺).
-
Add the whole-cell biocatalyst suspension to the reaction mixture.
-
Start the reaction by adding pentane-2,4-dione. For high concentrations, a neat substrate system can be employed where the substrate itself is the organic phase.[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
4. Product Isolation and Analysis:
-
Once the reaction has reached the desired conversion, terminate it by separating the cells from the reaction mixture by centrifugation.
-
Extract the supernatant or the entire reaction mixture with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol product.
-
Purify the product if necessary using column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC analysis with a suitable chiral stationary phase.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the enzymatic synthesis of chiral dihydroxypentanones.
Caption: Stereoselective reduction of pentane-2,4-dione to chiral dihydroxypentanones.
References
Application Notes and Protocols for the Purification of (3S,4R)-3,4-dihydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (3S,4R)-3,4-dihydroxypentan-2-one, a chiral vicinal diol ketone of interest in synthetic and medicinal chemistry. Due to the absence of a single, comprehensive purification protocol for this specific molecule in publicly available literature, this guide synthesizes information from the purification of analogous chiral diols and ketones. The primary methods identified as suitable are chromatography and crystallization.
Introduction to Purification Strategies
This compound possesses two stereocenters and polar hydroxyl groups, which dictate the appropriate purification strategies. The choice of technique will depend on the scale of the purification, the nature of the impurities, and whether the goal is to isolate this specific stereoisomer from a mixture.
Key Purification Challenges:
-
Stereoisomer Separation: If the synthesis is not perfectly stereoselective, the crude product may contain other diastereomers or the enantiomer of the target molecule.
-
Polarity: The hydroxyl groups make the molecule polar, influencing solvent selection for both chromatography and crystallization.
-
Thermal Stability: The stability of the diol ketone at elevated temperatures should be considered, particularly for distillation and high-temperature recrystallization.
Chromatographic Purification
Flash column chromatography is a standard and effective method for the purification of polar organic molecules like this compound. For the separation of stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Flash Column Chromatography for General Purification
This technique is suitable for removing non-isomeric impurities from the crude reaction mixture.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of polar compounds.
-
Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
-
Initial trials can begin with a 9:1 hexane:ethyl acetate (v/v) mixture, gradually increasing the proportion of ethyl acetate to increase polarity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with a wide range of polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Workflow for Flash Chromatography:
Caption: Workflow for the purification of this compound via flash column chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
For separating this compound from its other stereoisomers, chiral HPLC is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol:
-
Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available. For diols and ketones, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective. Column screening is typically required to find the optimal stationary phase.
-
Mobile Phase Selection:
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Reversed Phase: Mixtures of water or buffered aqueous solutions with acetonitrile or methanol.
-
The choice of mobile phase will depend on the CSP and the solubility of the compound.
-
-
Method Development:
-
Inject an analytical-scale sample of the stereoisomeric mixture to determine the retention times and resolution of the stereoisomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation.
-
-
Preparative Separation:
-
Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and sample loading accordingly.
-
Collect the fractions corresponding to each stereoisomer.
-
-
Product Isolation:
-
Evaporate the mobile phase from the collected fractions to isolate the pure stereoisomers.
-
Logical Flow for Chiral HPLC Method Development:
Caption: Decision-making workflow for developing a chiral HPLC separation method.
Crystallization-Based Purification
Crystallization can be a highly effective and scalable method for purifying this compound, particularly if the crude product is of relatively high purity. For separating stereoisomers, diastereomeric salt formation can be employed if the molecule has an appropriate functional group for salt formation, or if it can be derivatized.
Recrystallization for General Purification
This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for polar compounds include water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof (e.g., ethanol/water, acetone/hexane).
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals. Slow cooling generally leads to larger, purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diastereomeric Salt Formation for Chiral Resolution
This technique involves reacting the racemic or diastereomeric mixture of the diol ketone (or a suitable derivative) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. This method is more applicable if the dihydroxypentanone is derivatized to contain an acidic or basic functional group.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature for the purification of this compound. The following table provides a template for recording such data during methods development.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) | Conditions |
| Flash Chromatography | e.g., 75 | e.g., >95 | e.g., 80 | - | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
| Chiral HPLC | e.g., 95 (isomeric mixture) | e.g., >99 (single isomer) | e.g., 40 (for the desired isomer) | e.g., 85 (of the desired isomer) | CSP: e.g., Chiralcel OD-H; Mobile Phase: e.g., Hexane/Isopropanol (90:10) |
| Recrystallization | e.g., 90 | e.g., >98 | e.g., 70 | - | Solvent: e.g., Ethanol/Water |
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For general purification from non-isomeric impurities, flash column chromatography and recrystallization are recommended. For the critical separation of stereoisomers, chiral HPLC is the most powerful technique. The protocols and data templates provided in these application notes serve as a comprehensive guide for developing a robust and efficient purification strategy for this and structurally related chiral molecules.
Chiral Separation of 3,4-dihydroxypentan-2-one Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Abstract
This document provides a detailed methodology for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific established application note for this compound, this protocol is based on established principles for the chiral resolution of small, polar, polyhydroxy compounds. A screening approach utilizing polysaccharide-based chiral stationary phases (CSPs) is recommended, followed by method optimization. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
3,4-dihydroxypentan-2-one is a chiral molecule with two stereocenters, making the separation of its enantiomers crucial for pharmacological and toxicological studies. Enantiomers of a chiral drug can exhibit significantly different biological activities.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including those with polar functional groups.
This application note outlines a systematic approach to developing a robust HPLC method for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers.
Recommended Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector. A UV detector is suitable if the molecule possesses a chromophore; otherwise, an RI detector is necessary for non-UV active compounds.
-
Chiral Stationary Phases (CSPs): It is recommended to screen a selection of polysaccharide-based CSPs.
-
Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H
-
Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® AS-H
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA) for mobile phase modification.
-
Analyte: A racemic mixture of 3,4-dihydroxypentan-2-one dissolved in a suitable solvent (e.g., mobile phase).
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of racemic 3,4-dihydroxypentan-2-one at a concentration of 1 mg/mL in the initial mobile phase composition. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.
Initial Screening Protocol
A screening protocol using multiple CSPs and mobile phases is the most efficient way to identify a suitable separation method.
Screening Conditions:
-
Columns:
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phases (Isocratic):
-
Normal Phase:
-
n-Hexane / Isopropanol (90:10, v/v)
-
n-Hexane / Ethanol (85:15, v/v)
-
-
Polar Organic Mode:
-
Acetonitrile / Methanol (95:5, v/v)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (if applicable) or Refractive Index.
-
Injection Volume: 10 µL
Method Optimization
Once partial separation is observed on a particular column and mobile phase combination, the method can be optimized to improve resolution (Rs).
-
Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA, EtOH) to the weak solvent (e.g., n-Hexane). Decreasing the percentage of the strong solvent generally increases retention and can improve resolution.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Temperature: Varying the column temperature can affect enantioselectivity. Both sub-ambient and elevated temperatures can be explored.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.
Optimized Hypothetical Protocol
Based on the principles of separating small polar molecules, the following is a hypothetical optimized method.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: Refractive Index (RI)
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes representative quantitative data that could be expected from the optimized hypothetical protocol.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 12.5 | 14.2 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
| Tailing Factor (T) | 1.1 | 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of 3,4-dihydroxypentan-2-one.
Method Development Logic
Caption: Logical workflow for chiral HPLC method development.
Conclusion
This application note provides a comprehensive and systematic protocol for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers by HPLC. By employing a screening approach with polysaccharide-based chiral stationary phases and subsequent method optimization, a robust and reliable separation can be achieved. The provided hypothetical data and detailed experimental procedures serve as a valuable starting point for researchers in the field.
References
(3S,4R)-3,4-dihydroxypentan-2-one: A Versatile Chiral Building Block in Asymmetric Synthesis
(3S,4R)-3,4-dihydroxypentan-2-one , a stereochemically defined dihydroxy ketone, presents a valuable platform for the synthesis of complex chiral molecules. Its inherent stereocenters at the C3 and C4 positions make it an attractive starting material for the construction of a variety of organic compounds with high stereochemical control. This application note provides an overview of its potential applications, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 118994-78-8 |
Applications in Asymmetric Synthesis
The strategic placement of the ketone and two hydroxyl groups in this compound allows for a range of stereoselective transformations. These include, but are not limited to, the synthesis of substituted tetrahydrofurans, chiral diols, and other valuable intermediates for natural product and pharmaceutical synthesis.
Synthesis of Chiral Tetrahydrofurans
Substituted tetrahydrofurans are common structural motifs in many natural products and biologically active compounds. This compound can serve as a precursor to these heterocycles through a sequence of reduction and cyclization.
Experimental Workflow for Tetrahydrofuran Synthesis
Caption: General workflow for the synthesis of substituted tetrahydrofurans.
Protocol: Diastereoselective Reduction and Cyclization
This protocol outlines a general procedure for the conversion of this compound to a substituted tetrahydrofuran.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride)
-
Anhydrous solvents and reagents
Procedure:
-
Diastereoselective Reduction:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.1 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure to obtain the crude pentane-2,3,4-triol.
-
-
Hydroxyl Protection:
-
Dissolve the crude triol in dichloromethane.
-
Add imidazole (2.5 eq) followed by TBDMSCl (2.2 eq).
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the protected triol.
-
-
Intramolecular Cyclization:
-
The specific conditions for cyclization will depend on the nature of the protecting groups and the desired regioselectivity. Acidic or basic conditions can be employed to facilitate the intramolecular ring closure to form the tetrahydrofuran ring.
-
Quantitative Data (Hypothetical):
| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | NaBH₄, MeOH, 0 °C to rt | Pentane-2,3,4-triol | >95 | >95:5 |
| 2 | TBDMSCl, Imidazole, DCM, rt | Protected Triol | 85-90 | - |
| 3 | p-TsOH, DCM, rt | Substituted Tetrahydrofuran | 75-85 | >98:2 |
Synthesis of Chiral 1,2,3-Triols
The reduction of the ketone functionality in this compound provides access to chiral pentane-2,3,4-triols. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to the selective formation of either the syn or anti diastereomer with respect to the existing hydroxyl groups.
Reaction Scheme for Diastereoselective Reduction
Caption: Diastereoselective reduction of this compound.
Protocol: Chelation-Controlled Reduction
This protocol describes a general method for a chelation-controlled reduction to favor the syn-diol product.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
Procedure:
-
Suspend anhydrous ZnCl₂ (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 30 minutes to allow for chelate formation.
-
Cool the reaction mixture to -78 °C.
-
Add NaBH₄ (1.5 eq) in one portion.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Hypothetical):
| Reducing Agent | Conditions | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| Zn(BH₄)₂ | Et₂O, -78 °C | >90:10 | 85-95 |
| NaBH₄, CeCl₃ | MeOH, -78 °C | <10:90 | 90-98 |
Conclusion
This compound is a promising chiral building block for the stereoselective synthesis of a variety of valuable organic molecules. The presence of multiple functional groups allows for diverse chemical transformations, enabling the construction of complex stereochemical architectures. The protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this versatile chiral synthon. Further investigation into its reactivity and applications is warranted and is expected to contribute significantly to the field of asymmetric synthesis.
Application Note: Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
(3S,4R)-3,4-Dihydroxypentan-2-on ist ein Keto-Diol, dessen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) aufgrund seiner polaren Hydroxyl- und Ketongruppen eine Herausforderung darstellt. Diese funktionellen Gruppen führen zu einer geringen Flüchtigkeit und thermischen Instabilität, was eine direkte GC-MS-Analyse unpraktikabel macht.[1][2] Die Derivatisierung ist ein entscheidender Schritt, um diese Moleküle in flüchtigere und thermisch stabilere Analoga umzuwandeln, die für die GC-MS-Analyse geeignet sind.[1][2]
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die zweistufige Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on, bestehend aus Methoximierung der Ketogruppe, gefolgt von der Silylierung der Hydroxylgruppen. Dieser Ansatz minimiert die Bildung von Tautomeren und stellt die Bildung eines einzigen, stabilen Derivats sicher, was zu einer verbesserten chromatographischen Auflösung und empfindlichen Detektion führt.
Chemische Struktur des Analyten
Abbildung 1: Chemische Struktur von (3S,4R)-3,4-Dihydroxypentan-2-on.
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Derivatisierung und anschließende GC-MS-Analyse ist im Folgenden dargestellt.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
Detaillierte experimentelle Protokolle
Materialien und Reagenzien
-
(3S,4R)-3,4-Dihydroxypentan-2-on Standard
-
Methoxyaminhydrochlorid (MeOx)
-
Pyridin (wasserfrei)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
1% Trimethylchlorsilan (TMCS) in MSTFA (optionaler Katalysator)
-
Lösungsmittel (z. B. Acetonitril, Ethylacetat)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Heizblock oder Ofen
-
Vortex-Mischer
-
Zentrifuge
Protokoll 1: Zweistufige Derivatisierung (Methoximierung-Silylierung)
Dieses Protokoll ist für die Derivatisierung von Proben optimiert, die sowohl Keto- als auch Hydroxylgruppen enthalten.
-
Probenvorbereitung:
-
Die Probe, die (3S,4R)-3,4-Dihydroxypentan-2-on enthält, in einem Reaktionsgefäß zur Trockne eindampfen (z. B. unter einem sanften Stickstoffstrom oder durch Lyophilisierung). Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit den Silylierungsreagenzien reagiert.[3]
-
-
Methoximierung:
-
Eine 20 mg/ml Lösung von Methoxyaminhydrochlorid in wasserfreiem Pyridin herstellen.
-
50 µl der Methoxyaminhydrochlorid-Lösung in das trockene Probengefäß geben.
-
Das Gefäß fest verschließen und kurz vortexen.
-
Die Probe für 90 Minuten bei 30 °C inkubieren.[4]
-
-
Silylierung:
-
Analyse:
-
Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Die derivatisierte Probe kann direkt in das GC-MS-System injiziert werden.
-
GC-MS-Analysebedingungen
Die folgenden Parameter können als Ausgangspunkt für die Entwicklung einer spezifischen Methode verwendet werden.
| Parameter | Empfohlener Wert |
| GC-Säule | DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke (oder äquivalent) |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Split (z. B. 10:1) |
| Injektionsvolumen | 1 µl |
| Trägergas | Helium, konstante Flussrate von 1 ml/min |
| Ofentemperaturprogramm | Anfangstemperatur 70 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten) |
| Transferlinien-Temperatur | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisationsenergie | 70 eV |
| Massenscanbereich | m/z 50-500 |
| Scan-Modus | Full Scan und/oder Selected Ion Monitoring (SIM) |
Quantitative Daten und erwartete Ergebnisse
Die Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on führt zur Bildung von (3S,4R)-3,4-Bis(trimethylsilyloxy)pentan-2-on-methoxim. Die folgende Tabelle fasst die erwarteten quantitativen Daten für das derivatisierte Produkt zusammen.
| Eigenschaft | Erwarteter Wert |
| Molekülformel des Derivats | C12H29NO3Si2 |
| Molekulargewicht des Derivats | 303.5 g/mol |
| Erwartete Retentionszeit | Abhängig vom spezifischen GC-System und den Bedingungen |
| Charakteristische Massenfragmente (m/z) | 73 (Si(CH3)3)+, 116, 147, M-15 (Verlust von CH3) |
Hinweis: Die Retentionszeit und die relative Intensität der Massenfragmente können je nach den verwendeten Instrumenten und Bedingungen variieren.
Diagramm des Derivatisierungsprozesses
Das folgende Diagramm veranschaulicht die chemischen Umwandlungen während des zweistufigen Derivatisierungsprozesses.
Abbildung 3: Chemischer Weg der Derivatisierung.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Geringe Derivatisierungsausbeute | Vorhandensein von Wasser in der Probe. | Stellen Sie sicher, dass die Probe vor der Derivatisierung vollständig trocken ist. |
| Unzureichende Menge an Derivatisierungsreagenz. | Verwenden Sie einen Überschuss an Derivatisierungsreagenzien. | |
| Mehrere Peaks für den Analyten | Unvollständige Methoximierung, was zu Tautomeren führt. | Erhöhen Sie die Inkubationszeit oder -temperatur für die Methoximierung. |
| Schlechte Peakform | Adsorption des Analyten an aktiven Stellen im GC-System. | Stellen Sie sicher, dass das GC-System ordnungsgemäß gewartet und die Säule konditioniert ist. |
| Kein Peak detektiert | Zersetzung des Derivats. | Analysieren Sie die Probe so bald wie möglich nach der Derivatisierung. Überprüfen Sie die Injektor- und Transferlinientemperaturen. |
Fazit
Die hier beschriebene zweistufige Derivatisierungsmethode der Methoximierung gefolgt von der Silylierung ist ein robuster und effektiver Ansatz für die GC-MS-Analyse von (3S,4R)-3,4-Dihydroxypentan-2-on. Durch die Umwandlung des polaren Analyten in ein flüchtiges und thermisch stabiles Derivat ermöglicht dieses Protokoll eine zuverlässige Identifizierung und Quantifizierung. Die bereitgestellten detaillierten Protokolle, Tabellen mit quantitativen Daten und Diagramme dienen als umfassende Anleitung für Forscher, die an der Analyse von Keto-Diolen und ähnlichen polaren Molekülen beteiligt sind.
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Flavor Compounds from (3S,4R)-3,4-dihydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of the chiral building block, (3S,4R)-3,4-dihydroxypentan-2-one, in the synthesis of valuable furanone flavor compounds. While direct synthesis from this specific precursor is not widely documented, this document outlines a scientifically plausible synthetic pathway based on established chemical transformations. The protocols provided are adapted from well-established procedures for analogous reactions.
Introduction to this compound as a Chiral Precursor
This compound is a chiral molecule belonging to the class of polyhydroxy ketones.[1] Its stereochemically defined structure makes it an attractive starting material in the "chiral pool" approach to asymmetric synthesis. The presence of a vicinal diol and a ketone functionality offers multiple reaction sites for chemical modification, opening avenues for the synthesis of complex chiral molecules, including potent flavor compounds.
Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), are highly sought-after flavor compounds due to their complex and desirable sensory profiles, which range from caramel and strawberry to maple syrup and curry.[2][3][4][5][6] The chirality of these molecules can significantly influence their odor perception, making enantioselective synthesis a key goal in flavor chemistry.
Proposed Synthetic Pathway
A plausible two-step synthetic route is proposed for the conversion of this compound to a substituted furanone flavor compound. This pathway involves an initial oxidation of the vicinal diol to a triketone, followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway from this compound.
Application Notes
The synthesis of high-impact flavor compounds often requires precise control over stereochemistry to achieve the desired sensory profile. The use of chiral precursors like this compound offers an efficient strategy to introduce chirality into the final product. The proposed pathway leverages the inherent functionality of the starting material to construct the furanone ring system, a common scaffold in many important flavorants.
Significance of Chiral Furanones in Flavor Chemistry
Many furanones are key food odorants, often formed during the Maillard reaction, and contribute significantly to the aroma of a wide range of foods, including fruits, coffee, and cooked meats.[2][3][4] Sotolon, for instance, is a potent flavor compound with a characteristic curry-like aroma at high concentrations and a maple syrup or burnt sugar note at lower concentrations.[5] Furaneol is known for its sweet, caramel, and strawberry-like aroma.[7] The sensory properties of these compounds are often enantiomer-dependent. For example, (S)-sotolon has a much lower odor threshold and a different aroma profile compared to its (R)-enantiomer.[5]
Data Presentation: Sensory Properties of Target Furanone Flavor Compounds
The following table summarizes the sensory properties of two key furanone flavor compounds that could potentially be synthesized or have their synthesis informed by the proposed pathway.
| Flavor Compound | Common Name | CAS Number | Odor Threshold | Sensory Descriptors |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, Strawberry furanone | 3658-77-3 | 0.1 ppm in syrup base[8] | Sweet, fruity, caramel, cotton candy, strawberry, pineapple-like[7][8] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon, Caramel furanone | 28664-35-9 | 0.01 ppb in raw sugar[8] | Maple syrup, caramel, burnt sugar, curry, nutty, spicy[5][8] |
Experimental Protocols
The following protocols are detailed methodologies for the proposed two-step synthesis. These are generalized procedures and may require optimization for the specific substrate.
Protocol 1: Oxidation of this compound to Pentane-2,3,4-trione
This protocol describes the oxidation of the vicinal diol functionality to an α-diketone, resulting in the formation of a triketone. The Swern oxidation is a reliable method for this transformation under mild conditions.[9][10][11][12]
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of the diol.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
To a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude pentane-2,3,4-trione.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization of Pentane-2,3,4-trione to a Substituted Furanone
This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of the synthesized triketone to form a furanone ring. The specific furanone formed will depend on the cyclization pathway.
Experimental Workflow: Acid-Catalyzed Cyclization
Caption: Workflow for the intramolecular cyclization of the triketone.
Materials:
-
Pentane-2,3,4-trione (from Protocol 1)
-
Toluene or another suitable aprotic solvent
-
p-Toluenesulfonic acid (p-TsOH) or another Brønsted acid catalyst
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate or another suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the purified pentane-2,3,4-trione (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude furanone by flash column chromatography or distillation under reduced pressure.
Expected Yields and Product Characterization
The following table provides estimated yields for the proposed synthetic steps, based on typical efficiencies of these reaction types. Actual yields may vary and depend on optimization.
| Reaction Step | Transformation | Typical Yield Range (%) |
| 1. Oxidation | Diol to Triketone | 70-90% |
| 2. Cyclization | Triketone to Furanone | 60-80% |
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure. Chiral HPLC or GC can be used to determine the enantiomeric purity of the final product.
Conclusion
The proposed synthetic route offers a promising approach for the utilization of this compound as a chiral starting material for the synthesis of valuable furanone flavor compounds. The detailed protocols provide a solid foundation for researchers to explore this pathway and potentially develop novel, enantiomerically enriched flavor ingredients for the food, beverage, and pharmaceutical industries. Further research and optimization of these protocols are encouraged to maximize yields and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Burnt Sugar Notes [leffingwell.com]
- 5. foreverest.net [foreverest.net]
- 6. strawberry furanone, 3658-77-3 [thegoodscentscompany.com]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. youtube.com [youtube.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Enzymatic Synthesis of Dihydroxypentanone
Welcome to the technical support center for the enzymatic synthesis of dihydroxypentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing dihydroxypentanone?
A1: The synthesis of dihydroxypentanone, a chiral diol, can be effectively achieved through a chemoenzymatic or a multi-enzyme cascade approach. A common strategy involves a two-step enzymatic cascade. The first step is an aldol addition reaction to form a precursor dihydroxyketone, followed by a stereoselective reduction of the ketone to yield the final dihydroxypentanone product. Enzymes such as Dihydroxyacetone Phosphate (DHAP)-dependent aldolases are instrumental in forming the initial C-C bond.[1][2][3] Subsequently, ketoreductases (KREDs) or alcohol dehydrogenases are employed to reduce the ketone group, establishing the desired stereochemistry of the final diol.[4][5]
Q2: How do I select the appropriate enzyme for my synthesis?
A2: Enzyme selection is critical for achieving high yield and stereoselectivity. For the initial aldol addition, DHAP-dependent aldolases are a good starting point due to their ability to form vicinal diols.[1] For the subsequent reduction step, a screening of commercially available ketoreductases is recommended to find an enzyme with high activity and selectivity for your specific dihydroxyketone intermediate.[6] Factors to consider include the enzyme's substrate specificity, stereoselectivity (for producing the desired (R)- or (S)-enantiomer), and stability under your proposed reaction conditions.
Q3: What are the critical parameters to optimize in the reaction?
A3: Key parameters for optimization include:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These should be determined for the specific enzymes you are using.
-
Substrate Concentration: High substrate concentrations can lead to substrate inhibition, reducing the reaction rate. Conversely, very low concentrations may result in a slow reaction.[7]
-
Enzyme Loading: The amount of enzyme will directly impact the reaction rate. This needs to be optimized to balance reaction time and cost.
-
Cofactor Regeneration: Many ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system is crucial for driving the reaction to completion and is more economically feasible than adding stoichiometric amounts of the expensive cofactor.[8][9][10]
-
Solvent: While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents can sometimes improve substrate solubility and reaction kinetics. However, the effect of organic solvents on enzyme stability must be assessed.
Q4: Is it better to use whole cells or isolated enzymes?
A4: Both whole-cell and isolated enzyme systems have their advantages and disadvantages. Whole-cell systems can be more cost-effective as they contain the necessary enzymes and cofactor regeneration machinery.[11] This eliminates the need for costly enzyme purification and the external addition of cofactors. However, side reactions from other cellular enzymes can occur, and transport of the substrate and product across the cell membrane may be a limiting factor. Isolated enzymes offer a "cleaner" reaction system with fewer side products but require enzyme purification and an external cofactor regeneration system.[8][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive enzyme | - Verify enzyme activity with a standard substrate. - Ensure proper storage and handling of the enzyme. |
| Incorrect reaction conditions | - Optimize pH, temperature, and buffer components for your specific enzyme. | |
| Substrate or product inhibition | - Perform initial rate kinetics at varying substrate concentrations to identify inhibition. - Consider a fed-batch or continuous-flow reactor setup to maintain low substrate/product concentrations.[13][14] | |
| Cofactor limitation | - Ensure the cofactor (NADH/NADPH) is present in sufficient concentration. - Implement an efficient cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol with a suitable dehydrogenase).[8][9][12] | |
| Low Stereoselectivity | Sub-optimal enzyme choice | - Screen a panel of different enzymes (e.g., various ketoreductases) to find one with higher stereoselectivity for your substrate.[6] |
| Racemization of product | - Check the stability of the chiral product under the reaction and work-up conditions. | |
| Incorrect reaction conditions | - Varying the reaction temperature or pH can sometimes influence the stereochemical outcome of an enzymatic reaction. | |
| Enzyme Instability/Precipitation | Harsh reaction conditions | - Operate within the enzyme's optimal pH and temperature range. - Avoid extreme temperatures during work-up. |
| Presence of organic solvents | - If using a co-solvent, screen for its compatibility with the enzyme. - Consider immobilizing the enzyme to improve its stability. | |
| Protease contamination | - If using a crude cell lysate, consider adding a protease inhibitor cocktail. | |
| Incomplete Conversion | Unfavorable reaction equilibrium | - For reversible reactions, consider strategies to remove one of the products to drive the equilibrium towards product formation. |
| Enzyme deactivation over time | - Monitor enzyme activity over the course of the reaction. - Consider a fed-batch addition of the enzyme. | |
| Insufficient cofactor regeneration | - Ensure the cofactor regeneration system is robust and not rate-limiting.[8][9] |
Experimental Protocols
General Protocol for Two-Step Enzymatic Synthesis of Dihydroxypentanone
This protocol describes a general procedure that can be adapted and optimized for the specific synthesis of dihydroxypentanone.
Step 1: Aldol Addition using a Dihydroxyacetone Phosphate (DHAP) Aldolase
-
Reaction Setup:
-
Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the aldehyde substrate (e.g., glyceraldehyde) to a final concentration of 50-100 mM.
-
Add dihydroxyacetone phosphate (DHAP) in a slight molar excess (e.g., 1.2 equivalents).
-
Initiate the reaction by adding the DHAP aldolase (e.g., fructose-1,6-bisphosphate aldolase) to a final concentration of 1-5 mg/mL.[2][3]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, or TLC).
-
-
Work-up:
-
Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., an organic solvent like acetonitrile or by heat inactivation).
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing the dihydroxyketone intermediate can be used directly in the next step or purified if necessary.
-
Step 2: Ketoreduction using a Ketoreductase (KRED)
-
Reaction Setup:
-
To the solution containing the dihydroxyketone intermediate, add the ketoreductase (KRED) (e.g., 1-10% w/w of the substrate).
-
Add the cofactor, NADPH or NADH (e.g., 0.1-1 mM).
-
Add the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH). Add glucose in a molar excess (e.g., 1.5 equivalents) and a catalytic amount of GDH.[8][12]
-
-
Reaction Conditions:
-
Adjust the pH to the optimum for the KRED and GDH (typically around pH 7.0).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction for the formation of dihydroxypentanone and the consumption of the intermediate.
-
-
Work-up and Purification:
-
Terminate the reaction as described in Step 1.
-
Remove the enzymes by centrifugation or filtration.
-
The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the dihydroxypentanone.
-
The organic extracts can be dried, concentrated, and the product purified by techniques such as column chromatography.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Enzymatic Diol Synthesis
| Parameter | Aldolase Reaction | Ketoreductase Reaction | Reference |
| Enzyme Type | DHAP Aldolase | Ketoreductase (KRED) | [1][6] |
| Substrates | Aldehyde, DHAP | Dihydroxyketone | [3] |
| Typical pH | 7.0 - 8.5 | 6.5 - 7.5 | |
| Typical Temperature (°C) | 25 - 40 | 25 - 37 | |
| Cofactor | None | NADH or NADPH | [8] |
| Cofactor Regeneration | N/A | Glucose/GDH, Isopropanol/ADH | [8][12] |
| Typical Substrate Conc. (mM) | 50 - 200 | 10 - 500 | [12] |
| Typical Conversion (%) | >90 | >95 | [12] |
| Typical Enantiomeric Excess (%) | N/A | >99 | [4] |
Visualizations
Caption: Experimental workflow for the two-step enzymatic synthesis of dihydroxypentanone.
Caption: Troubleshooting logic for addressing low product yield in enzymatic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. Reactome | fructose 1,6-bisphosphate <=> dihydroxyacetone phosphate + glyceraldehyde 3-phosphate [reactome.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reaching New Biocatalytic Reactivity Using Continuous Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one under various conditions
Disclaimer: The following information is provided for guidance and educational purposes. Specific experimental data on the stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one is limited in publicly available literature. Therefore, the quantitative data and specific degradation products described herein are illustrative examples based on the chemical structure and general principles of forced degradation studies. Researchers should validate these findings with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a polyhydroxylated ketone, also known as a keto-diol.[1][2][3] Its stability is critical for drug development professionals as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding its stability profile under various conditions ensures the safety, efficacy, and shelf-life of a potential drug product.
Q2: What are the primary chemical liabilities of this molecule?
The structure of this compound contains a ketone and two secondary hydroxyl groups. This combination makes it susceptible to several degradation pathways:
-
Oxidation: The secondary alcohol groups can be oxidized.[4][5][6][7]
-
Dehydration: Under acidic or thermal stress, the vicinal diols can undergo dehydration.[8][9][10]
-
Keto-enol Tautomerism: The ketone group can undergo tautomerization, which may lead to epimerization at the C3 position under certain pH conditions.[11]
-
Rearrangement: Acid-catalyzed rearrangement of the α-hydroxy ketone (α-ketol rearrangement) is possible.[12]
Q3: What analytical methods are recommended for stability testing?
Due to its polar nature, reversed-phase high-performance liquid chromatography (RP-HPLC) with aqueous mobile phases is a common choice. However, retaining and separating this compound and its polar degradants can be challenging.[13][14] Techniques such as hydrophilic interaction liquid chromatography (HILIC) or using polar-embedded/end-capped columns may provide better results.[13][15] For identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[16][17][18][19]
Q4: What are forced degradation studies and why are they necessary?
Forced degradation studies (or stress testing) are experiments that intentionally degrade the drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and light).[20][21] These studies are essential to:
-
Identify likely degradation products and pathways.[20]
-
Develop and validate stability-indicating analytical methods capable of separating the drug from its degradants.[22]
-
Understand the intrinsic stability of the molecule.[21]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: I'm observing much faster degradation than expected under mild conditions.
-
Question: Why is my compound degrading rapidly in a seemingly neutral buffer solution at room temperature?
-
Answer:
-
Check Buffer Composition: Some buffer components, like phosphate, can catalyze degradation reactions. Try using an alternative buffer system, such as citrate or acetate, to see if the degradation profile changes.
-
Metal Contamination: Trace metal ions in your solvent or glassware can catalyze oxidative degradation. Ensure you are using high-purity solvents and consider rinsing glassware with a chelating agent like EDTA.
-
Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidative degradation. For sensitive experiments, consider de-gassing your solvents by sparging with nitrogen or helium.
-
Issue 2: My HPLC results are not reproducible, showing shifting retention times.
-
Question: The retention time for the main peak is inconsistent between injections. What could be the cause?
-
Answer:
-
Column Equilibration: Polar analytes often require longer column equilibration times, especially when using highly aqueous mobile phases in RP-HPLC.[23] Ensure the column is fully equilibrated before starting your analytical run.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your molecule and its interaction with the stationary phase. Prepare fresh mobile phase daily and ensure the pH is consistent.
-
Temperature Fluctuation: Column temperature affects retention time. Use a column oven to maintain a constant temperature throughout the analysis.
-
Issue 3: I see a new peak in my chromatogram, but its mass in the LC-MS is the same as the parent compound.
-
Question: An impurity has the same mass as my parent compound. What could it be?
-
Answer: This is likely a stereoisomer (diastereomer or enantiomer) of the parent compound. The keto-enol tautomerism can lead to epimerization at the C3 carbon, converting the (3S,4R) isomer to another diastereomer, such as (3R,4R). You will need a chiral HPLC method to separate and quantify these isomers.
Illustrative Data Presentation
Note: The following data is hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Parameters | Duration (hrs) | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 15% | DP-1 (Dehydration Product) |
| Base Hydrolysis | 0.1 M NaOH | 8 | 25% | DP-2 (Rearrangement Product), DP-3 |
| Oxidation | 3% H₂O₂ | 12 | 40% | DP-4 (Oxidized Product), DP-5 |
| Thermal | 80°C in Solution | 48 | 10% | DP-1 |
| Photolytic | ICH Q1B Option II | 24 | < 5% | Minor unspecified degradants |
Table 2: Potential Degradation Products (DPs) of this compound
| Degradant ID | Proposed Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Parent | This compound | C₅H₁₀O₃ | 118.06 |
| DP-1 | 4-hydroxypent-3-en-2-one (Dehydration) | C₅H₈O₂ | 100.05 |
| DP-2 | 3-hydroxy-3-methylbutane-2,4-dione (Rearrangement) | C₅H₈O₃ | 116.04 |
| DP-4 | Pentane-2,3,4-trione (Oxidation) | C₅H₆O₃ | 114.03 |
| DP-5 | Acetic Acid + Propionic Acid (Oxidative Cleavage) | C₂H₄O₂ / C₃H₆O₂ | 60.02 / 74.04 |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. The concentration of the stressor and the duration of the study should be optimized to achieve 5-20% degradation.[20]
1. Acidic Degradation
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL stock solution as described above.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Incubate the vial at room temperature for 12 hours, protected from light.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
-
3. Photostability Testing
-
Objective: To determine the effect of light exposure.
-
Procedure:
-
Expose a solid sample and a solution sample (0.5 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare the solid sample for analysis and analyze both the exposed and control samples by HPLC.
-
Visualizations
Diagrams
Caption: Workflow for a typical forced degradation experiment.
Caption: Potential degradation pathways for the target molecule.
Caption: A logical approach to troubleshooting stability issues.
References
- 1. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-2-pentanone | 101420-60-4 | Benchchem [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diol - Wikipedia [en.wikipedia.org]
- 10. A vicinal diol has OH groups on adjacent carbons. The dehydration... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. waters.com [waters.com]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Decomposition Products in Drugs (LC/MS) : Shimadzu (België) [shimadzu.be]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hplc.eu [hplc.eu]
Overcoming solubility issues of (3S,4R)-3,4-dihydroxypentan-2-one in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (3S,4R)-3,4-dihydroxypentan-2-one in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of two hydroxyl groups and a ketone functional group. Its structure leads to a high capacity for hydrogen bonding.[1][2] Consequently, it is expected to be readily soluble in polar protic solvents like water, ethanol, and methanol, and less soluble in non-polar organic solvents such as hexane and toluene.
Q2: Why am I experiencing difficulty dissolving this compound in my organic solvent?
A2: The principle of "like dissolves like" governs solubility.[3] If you are using a non-polar or weakly polar organic solvent, the strong intermolecular hydrogen bonds between the dihydroxypentan-2-one molecules are difficult to break without favorable interactions with the solvent. This energetic barrier leads to low solubility.
Q3: Are there any recommended starting solvents for this compound?
A3: For initial dissolution, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective as they can dissolve a wide range of polar and non-polar compounds.[4] For subsequent applications where these solvents may not be suitable, a co-solvent system is often the best approach.
Q4: Can heating the mixture improve solubility?
A4: Yes, for many compounds, solubility increases with temperature. However, caution must be exercised as excessive heat can lead to the degradation of thermally sensitive compounds. It is recommended to perform thermal stability tests before employing heat for solubilization.
Troubleshooting Guides
This section provides structured guidance for resolving common solubility issues.
Issue 1: The compound does not dissolve in a non-polar solvent (e.g., hexane, toluene).
Root Cause: Significant mismatch in polarity between the highly polar solute and the non-polar solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insolubility in non-polar solvents.
Solutions:
-
Co-solvency: Introduce a small amount of a miscible polar solvent (a co-solvent) to the non-polar solvent. The co-solvent will interact with the polar solute, breaking its intermolecular forces and facilitating its dispersion in the non-polar medium.
-
Surfactants: Add a surfactant to the mixture. Surfactants are amphiphilic molecules that can bridge the polarity gap between the solute and the solvent by forming micelles that encapsulate the polar compound.[5][6]
-
Particle Size Reduction: Decrease the particle size of the compound through micronization. This increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[7][8][9]
Issue 2: The compound precipitates out of a co-solvent mixture upon standing.
Root Cause: The co-solvent system is thermodynamically unstable at the given concentration, or there has been a change in temperature.
Troubleshooting Steps:
-
Increase Co-solvent Ratio: Gradually increase the proportion of the polar co-solvent in the mixture until the precipitate redissolves and the solution remains stable.
-
Optimize Temperature: Determine the temperature range at which the compound remains soluble in the co-solvent mixture.
-
Use a Stabilizer: In some cases, the addition of a small amount of a stabilizing agent, such as a polymer (e.g., HPMC), can prevent precipitation.[10]
Data Presentation
| Solvent | 1,2-Pentanediol | 3,4-Hexanediol | Erythritol |
| Water | Miscible[9][11] | 30.24 g/L[12] | Freely Soluble[13] |
| Ethanol | Soluble[11] | High Solubility[12] | Slightly Soluble[13] |
| Methanol | Soluble[11] | High Solubility | Soluble[14] |
| Acetone | Soluble[11] | Intermediate Solubility | Less Soluble[7] |
| Diethyl Ether | Soluble[11] | - | Insoluble[13] |
| Chloroform | Soluble[11] | - | - |
| Hexane | - | Significantly Reduced Solubility[12] | - |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.
-
Record the observations for each solvent.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To prepare a stable solution of this compound in a non-polar solvent using a polar co-solvent.
Materials:
-
This compound
-
Non-polar solvent (e.g., toluene)
-
Polar co-solvent (e.g., ethanol)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: Workflow for co-solvent solubilization.
Procedure:
-
Weigh the desired amount of this compound and place it in a glass beaker.
-
Add the desired volume of the non-polar solvent to the beaker.
-
Begin stirring the mixture with a magnetic stirrer.
-
Slowly add the polar co-solvent dropwise to the stirring mixture.
-
Continue adding the co-solvent until the solid completely dissolves.
-
Observe the solution for at least one hour to ensure no precipitation occurs. If precipitation is observed, add a small additional amount of the co-solvent.
References
- 1. unacademy.com [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. rjptonline.org [rjptonline.org]
- 12. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. graphviz.org [graphviz.org]
Technical Support Center: Identification of Impurities in Synthetic (3S,4R)-3,4-dihydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and management of impurities during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities are typically other diastereomers of 3,4-dihydroxypentan-2-one, namely (3R,4S), (3S,4S), and (3R,4R) isomers. These arise from the incomplete stereoselectivity of the asymmetric dihydroxylation reaction. Other potential impurities include unreacted starting material, (E)-pent-3-en-2-one, and residual reagents or byproducts from the catalytic system, such as osmium species and chiral ligands.
Q2: What is the primary synthetic route for producing this compound?
A2: A common and effective method is the Sharpless asymmetric dihydroxylation of the prochiral alkene, (E)-pent-3-en-2-one. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively form the vicinal diol.[1][2][3] The choice of the chiral ligand, typically (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), determines the facial selectivity of the dihydroxylation and, therefore, the stereochemistry of the product.[1][2][4]
Q3: How can I analyze the diastereomeric purity of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the diastereomers of 3,4-dihydroxypentan-2-one. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are well-suited for this separation. Normal phase chromatography with a mobile phase consisting of a mixture of n-hexane and 2-propanol is a common approach.
Q4: What are the expected quantitative levels of diastereomeric impurities?
A4: The level of diastereomeric impurities is dependent on the enantioselectivity of the Sharpless asymmetric dihydroxylation reaction. While this reaction is known for its high selectivity with many substrates, the exact diastereomeric excess (d.e.) can vary. Literature on analogous reactions suggests that d.e. values can range from moderate to excellent. For a well-optimized reaction, one might expect the desired (3S,4R) diastereomer to be the major product, with other diastereomers present as minor impurities.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (High Levels of Diastereomeric Impurities)
Symptoms:
-
Chiral HPLC analysis shows multiple peaks of significant area corresponding to other diastereomers.
-
The diastereomeric excess (d.e.) of the desired (3S,4R) isomer is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | The enantioselectivity of the Sharpless asymmetric dihydroxylation is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly improve the diastereoselectivity. |
| Incorrect Chiral Ligand or AD-mix | Ensure that the correct AD-mix formulation is being used to obtain the desired (3S,4R) stereochemistry. For the dihydroxylation of (E)-pent-3-en-2-one, the selection of AD-mix-α or AD-mix-β will determine which face of the double bond is hydroxylated. |
| Low Ligand-to-Osmium Ratio | A secondary, less selective catalytic cycle can occur if the osmylate ester intermediate is re-oxidized before it dissociates from the chiral ligand.[1] Increasing the molar concentration of the chiral ligand can help to suppress this secondary pathway and improve enantioselectivity. |
| Presence of Impurities in the Starting Material | Impurities in the (E)-pent-3-en-2-one starting material can interfere with the catalytic cycle. Ensure the starting material is of high purity. |
| Incorrect pH of the Reaction Mixture | The pH of the reaction can influence the reaction rate and enantioselectivity. For electron-deficient olefins, a slightly acidic pH may be beneficial.[1] |
Issue 2: Presence of Unreacted Starting Material
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant signal corresponding to (E)-pent-3-en-2-one.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on diastereoselectivity). |
| Incomplete Dissolution of Reagents | Ensure all components of the AD-mix and the starting material are adequately dissolved in the solvent system (typically a t-BuOH/water mixture). |
| Deactivation of the Catalyst | The osmium tetroxide catalyst can be deactivated. Ensure that the re-oxidant (e.g., K₃Fe(CN)₆ or NMO) is present in the correct stoichiometric amount and is of good quality. |
Issue 3: Difficulty in Purifying the Product from Reagents
Symptoms:
-
The final product is contaminated with residual osmium species (often black or dark-colored) or the chiral ligand.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Quenching and Work-up | After the reaction is complete, it is crucial to quench any remaining oxidant and osmium species. A common method is to add a reducing agent like sodium sulfite or sodium bisulfite. |
| Inadequate Purification Method | Column chromatography on silica gel is typically used to purify the diol product. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be employed to effectively separate the polar diol from the less polar chiral ligand and other byproducts. |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(E)-pent-3-en-2-one
-
AD-mix-β (or AD-mix-α for the enantiomer)
-
tert-butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add (E)-pent-3-en-2-one to the cooled mixture with vigorous stirring.
-
Maintain the reaction at 0 °C and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for approximately one hour.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Analytical Method: Chiral HPLC for Diastereomeric Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
Mobile Phase:
-
Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Flow Rate:
-
1.0 mL/min
Temperature:
-
25 °C
Detection:
-
UV at an appropriate wavelength (e.g., 210 nm).
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase.
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the synthesis and subsequent analytical identification of potential impurities.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A logical guide to troubleshooting and improving low diastereoselectivity in the synthesis.
References
Preventing epimerization during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the context of this compound, which has two stereocenters (at C3 and C4), epimerization can lead to the formation of undesired diastereomers, such as (3R,4R)-3,4-dihydroxypentan-2-one or (3S,4S)-3,4-dihydroxypentan-2-one. This is a significant concern as different stereoisomers can have vastly different biological activities and physical properties, complicating purification and reducing the yield of the desired product.
Q2: What is the primary mechanism that leads to epimerization in α-hydroxy ketones like this compound?
A2: The primary mechanism for epimerization in α-hydroxy ketones is the α-ketol rearrangement , also known as the acyloin rearrangement. This rearrangement can be catalyzed by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. This process is reversible, and under reaction or work-up conditions that promote this rearrangement, a mixture of diastereomers can be formed, ultimately leading to a thermodynamically more stable mixture.
Q3: What analytical techniques can be used to detect and quantify epimerization?
A3: Several analytical techniques can be employed to determine the diastereomeric ratio and thus quantify the extent of epimerization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying stereoisomers. By using a chiral stationary phase, the different diastereomers of 3,4-dihydroxypentan-2-one can be resolved, and their relative peak areas can be used to determine the diastereomeric excess (d.e.).[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H or 13C NMR can be used to distinguish between diastereomers. The signals for specific protons or carbons in each diastereomer will have slightly different chemical shifts. Careful integration of these distinct signals allows for the determination of the diastereomeric ratio.[5][6][7][8][9] For complex spectra, chiral shift reagents can be used to improve the resolution of signals from different enantiomers.
-
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, chiral GC can be used to separate volatile derivatives of the diastereomers.
Troubleshooting Guide: Preventing Epimerization
This guide addresses common issues encountered during the synthesis of this compound that may lead to epimerization.
| Problem | Potential Cause | Recommended Solution |
| Low diastereoselectivity in the final product. | Harsh reaction conditions: The use of strong acids, strong bases, or high temperatures during the synthesis or work-up can catalyze the α-ketol rearrangement, leading to epimerization. | - Maintain a neutral or slightly acidic pH: If acidic or basic conditions are necessary, use milder reagents and carefully control the pH. - Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Minimize reaction time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to conditions that may cause epimerization. |
| Epimerization observed after purification. | Inappropriate purification method: Purification techniques such as silica gel chromatography can sometimes induce epimerization due to the acidic nature of the silica. | - Use neutralized silica gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Consider alternative purification methods: Techniques like flash chromatography with deactivated silica, preparative HPLC on a neutral stationary phase, or crystallization may be less likely to cause epimerization. |
| Product degradation or formation of byproducts along with epimers. | Instability of the α-hydroxy ketone: The target molecule may be sensitive to the reaction or work-up conditions, leading to side reactions in addition to epimerization. | - Protect the hydroxyl groups: Consider using protecting groups for the hydroxyl moieties. Acetyl (Ac), benzoyl (Bz), or silyl ethers (e.g., TBDMS) can protect the hydroxyl groups from participating in the α-ketol rearrangement. The protecting groups can be removed under mild conditions at the end of the synthesis. |
| Inconsistent diastereomeric ratios between batches. | Variability in reaction parameters: Small changes in temperature, reaction time, or reagent stoichiometry can significantly impact the extent of epimerization. | - Standardize the experimental protocol: Ensure that all reaction parameters are carefully controlled and consistently applied for each batch. - Use high-purity reagents and solvents: Impurities can sometimes act as catalysts for epimerization. |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation:
-
Alkene Precursor: The synthesis would start from (E)-pent-3-en-2-one.
-
Reaction Setup: To a stirred solution of the alkene in a t-BuOH/H₂O (1:1) mixture at 0 °C, add the AD-mix-β (for the desired (3S,4R) stereochemistry). The AD-mix contains the osmium catalyst, a chiral ligand ((DHQ)₂PHAL), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC.
-
Work-up: Once the reaction is complete, the mixture is quenched with a solid sulfite (e.g., Na₂SO₃) and stirred for an hour. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.
Protocol for Quantifying Diastereomeric Ratio by 1H NMR:
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify distinct signals corresponding to the different diastereomers. For example, the protons on the stereogenic carbons (H3 and H4) or the adjacent methyl groups may show different chemical shifts and/or coupling constants for each diastereomer.
-
Integration: Carefully integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals will give the diastereomeric ratio.[8][9]
Visualizations
Caption: Mechanism of base-catalyzed epimerization at C3.
Caption: Workflow for synthesis and analysis.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 3,4-dihydroxypentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the stereoselective synthesis of 3,4-dihydroxypentan-2-one.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in Aldol Addition Reaction
Q1: My aldol reaction to synthesize 3,4-dihydroxypentan-2-one is resulting in a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity in this aldol reaction is a common issue and can be influenced by several factors. Here are key areas to investigate:
-
Choice of Lewis Acid and Reaction Conditions: The stereochemical outcome of aldol additions to α-hydroxy ketones is highly dependent on whether the reaction proceeds under chelation or non-chelation control.[1][2]
-
For the syn diastereomer (Chelation Control): Use Lewis acids that can form a stable five-membered chelate with the carbonyl oxygen and the α-hydroxyl group. This rigidifies the transition state and directs the nucleophilic attack from a specific face. Lewis acids like MgBr₂, ZnCl₂, and TiCl₄ are known to promote chelation. The use of alkylzinc halides (RZnX) has been shown to be highly effective in promoting chelation-controlled additions to α-silyloxy ketones, achieving diastereomeric ratios (dr) of ≥18:1.[1][3]
-
For the anti diastereomer (Non-Chelation or Felkin-Anh Control): Employ bulky protecting groups on the α-hydroxyl group (e.g., TBDPS, TIPS) to sterically hinder the formation of a chelate.[4] Non-chelating Lewis acids or reaction conditions that do not favor chelation will allow the reaction to proceed under Felkin-Anh control, favoring the anti product. The Felkin-Anh model predicts the stereochemical outcome based on steric and stereoelectronic effects of the substituents on the α-carbon.[5][6]
-
-
Enolate Geometry: The geometry of the enolate (E or Z) plays a crucial role in determining the stereochemistry of the aldol product, as predicted by the Zimmerman-Traxler model.[7]
-
(Z)-enolates typically lead to syn-aldol products.
-
(E)-enolates generally give anti-aldol products.
-
The choice of base and solvent can influence the enolate geometry. For example, sterically hindered bases like lithium diisopropylamide (LDA) in a non-polar solvent like THF often favor the formation of (E)-enolates.
-
-
Temperature: Aldol reactions are often sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Q2: I am attempting a substrate-controlled diastereoselective synthesis but the selectivity is poor. What are the critical factors to consider?
A2: In substrate-controlled reactions, the inherent chirality of the starting material dictates the stereochemical outcome. To maximize this control:
-
Protecting Group on the α-hydroxyl: The size and nature of the protecting group are critical. A bulky protecting group can create a significant steric bias, directing the incoming nucleophile to the less hindered face of the carbonyl.
-
Conformational Control: The conformation of the substrate in the transition state is key. For α-hydroxy ketones, the ability to form a chelate with a metal ion can lock the conformation and lead to high diastereoselectivity. If chelation is not desired, ensure the protecting group is sufficiently bulky to prevent it.
-
Reagent Choice: The nature of the nucleophile and any additives can influence the transition state geometry.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chelation control and non-chelation (Felkin-Anh) control in the context of synthesizing 3,4-dihydroxypentan-2-one?
A1:
-
Chelation Control: This occurs when a Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the α-hydroxyl group, forming a rigid cyclic intermediate. This conformation directs the incoming nucleophile to attack from a specific face, typically leading to the syn diastereomer.
-
Non-Chelation (Felkin-Anh) Control: This model is applied when chelation is not favorable, for instance, due to a bulky protecting group on the α-hydroxyl or the use of non-chelating reagents. The stereochemical outcome is then predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the chiral α-carbon. This usually leads to the formation of the anti diastereomer.
Q2: Can organocatalysis be used to achieve high enantioselectivity in the synthesis of 3,4-dihydroxypentan-2-one?
A2: Yes, organocatalysis is a powerful tool for this transformation. Chiral primary amines, such as those derived from cinchona alkaloids, have been successfully used to catalyze the asymmetric aldol reaction of hydroxyacetone with various electrophiles.[8][9][10] These catalysts can provide high yields and excellent enantioselectivities. For instance, a quinine-derived primary amine has been used to synthesize anti-2,3-dihydroxy-1,4-diones with good diastereoselectivities and high enantioselectivities.[10]
Q3: How can I purify the diastereomers of 3,4-dihydroxypentan-2-one?
A3: The diastereomers of 3,4-dihydroxypentan-2-one can typically be separated by flash column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will depend on the polarity of the protecting groups used. In some cases, crystallization of one diastereomer may be possible.
Q4: Are there any enzymatic methods to enhance the stereoselectivity?
A4: Enzymatic methods can be highly effective. Acetylacetoin reductase (AAR) has been used for the regio-, diastereo-, and enantioselective reduction of α-alkyl-α-hydroxy-β-diketones to the corresponding chiral α-alkyl-α,β-dihydroxyketones with high enantiomeric excess (>95%).[11] This enzymatic approach can provide access to optically pure syn-dihydroxyketones.[11]
Data Presentation
Table 1: Diastereoselectivity in the Addition of Organometallic Reagents to α-Silyloxy Ketones under Chelation vs. Non-Chelation Control
| Entry | Protecting Group (PG) | Lewis Acid | Reagent | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | TMS | MgMe₂ | Me₂Mg | 99:1 | [1] |
| 2 | TES | MgMe₂ | Me₂Mg | 97:3 | [1] |
| 3 | TBS | MgMe₂ | Me₂Mg | 86:14 | [1] |
| 4 | TIPS | MgMe₂ | Me₂Mg | 42:58 | [1] |
| 5 | TBS | EtZnI | Et₂Zn | >20:1 | [3] |
| 6 | TES | EtZnI | Et₂Zn | >20:1 | [3] |
Table 2: Organocatalyzed Asymmetric Aldol Reaction of Hydroxyacetone
| Entry | Catalyst | Aldehyde | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Quinine-derived primary amine | Phenylglyoxal | CHCl₃ | 93:7 | 96 | [10] |
| 2 | 9-amino-9-deoxy-epi-cinchonine | Ethyl 2-oxo-4-phenyl-3-butenoate | Toluene | - | 95 | [8] |
| 3 | L-proline amide derivative | Benzaldehyde | H₂O/DMSO | - | 99 | [12] |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Aldol Reaction for anti-3,4-Dihydroxypentan-2-one (Representative)
This protocol is adapted from the organocatalytic aldol reaction of hydroxyacetone with arylglyoxals.[10]
-
Materials:
-
Hydroxyacetone (acetol)
-
2-Oxopropanal (methylglyoxal)
-
Quinine-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine)
-
3,5-Dinitrobenzoic acid (DNBA) as a co-catalyst
-
Chloroform (CHCl₃), anhydrous
-
-
Procedure:
-
To a dry reaction vial, add the quinine-derived primary amine catalyst (0.02 mmol) and DNBA (0.04 mmol).
-
Add anhydrous chloroform (2.0 mL) and stir the mixture at 0 °C.
-
Add hydroxyacetone (1.0 mmol) to the solution.
-
Add 2-oxopropanal (0.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired anti-3,4-dihydroxypentan-2-one.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Mandatory Visualizations
References
- 1. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organocatalytic asymmetric aldol reaction of hydroxyacetone with β,γ-unsaturated α-keto esters: facile access to chiral tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of (3S,4R)-3,4-dihydroxypentan-2-one: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the accurate quantification of (3S,4R)-3,4-dihydroxypentan-2-one, a chiral keto-diol of interest in various research and development fields. The selection of an appropriate analytical technique is critical for reliable quantification in drug development, metabolic studies, and quality control. This document presents a detailed overview of a proposed chiral HPLC method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Method Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of small, polar, chiral molecules like this compound. The data for the Chiral HPLC method is a representative compilation based on validated methods for structurally similar analytes.
| Validation Parameter | Chiral HPLC with UV Detection | GC-MS with PFBHA Derivatization | UPLC-MS/MS |
| Linearity (r²) | > 0.998[1] | > 0.99[2] | > 0.996[3] |
| Accuracy (% Recovery) | 98.0 - 103.0%[1] | 82 - 117%[2] | 88.6 - 107.4%[3] |
| Precision (RSD) | < 2.0%[1] | 2 - 16%[2] | < 6.3%[3] |
| Limit of Detection (LOD) | ~2.5 µg/mL[1] | < 0.13 µg/m³ (in air) | ~0.05 ng/mL[4] |
| Limit of Quantification (LOQ) | ~7.7 µg/mL[1] | Not specified | ~0.1 ng/mL |
Experimental Protocols
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
This proposed method is designed for the enantioselective quantification of this compound.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak IC or similar immobilized polysaccharide-based column)[5]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 50:50 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm for non-aromatic ketones).
-
Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range relevant to the expected sample concentrations. Perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Specificity: Demonstrate that the method is able to resolve the analyte from its enantiomer and any potential impurities or matrix components.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the sensitive detection of volatile or semi-volatile ketones after a derivatization step.
-
Derivatization:
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., ZB-5ms).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
-
Mass Spectrometer: Operated in either electron impact (EI) or negative chemical ionization (NCI) mode, with selected ion monitoring (SIM) for enhanced sensitivity.[8]
-
Method C: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of the analyte, particularly in complex matrices.
-
UPLC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte.
-
Visualizing the Methodologies
To further elucidate the experimental processes and their relationships, the following diagrams are provided.
References
- 1. banglajol.info [banglajol.info]
- 2. coresta.org [coresta.org]
- 3. mdpi.com [mdpi.com]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to (3S,4R)-3,4-dihydroxypentan-2-one
For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of chiral molecules is of paramount importance. (3S,4R)-3,4-dihydroxypentan-2-one is a valuable chiral building block, and establishing optimal synthetic routes to this compound is crucial for its application in medicinal chemistry and natural product synthesis. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound: Sharpless Asymmetric Dihydroxylation and a Chemoenzymatic Approach involving an aldol addition.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficacy.
| Synthetic Route | Key Reaction Step | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | (E)-pent-3-en-2-one | AD-mix-β, t-BuOH/H₂O, 0°C | High (typically >90%) | >99% | >20:1 |
| Chemoenzymatic Synthesis | Aldol Addition | Acetaldehyde and Pyruvate | 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase | ~40% (of the dihydroxyketone) | Not reported | Not applicable |
Synthetic Route 1: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. For the synthesis of this compound, (E)-pent-3-en-2-one is the logical precursor. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is predicted to yield the desired (3S,4R) stereoisomer with high enantioselectivity and diastereoselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A general procedure for the Sharpless Asymmetric Dihydroxylation of an α,β-unsaturated ketone is as follows:
-
Reaction Setup: A mixture of tert-butanol and water (1:1, 10 mL/mmol of substrate) is cooled to 0°C.
-
Reagent Addition: AD-mix-β (1.4 g/mmol of substrate) is added to the cooled solvent, followed by the addition of (E)-pent-3-en-2-one (1 mmol).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Sodium sulfite (1.5 g/mmol of substrate) is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Synthetic Route 2: Chemoenzymatic Synthesis via Aldol Addition
A chemoenzymatic approach offers a green and highly selective alternative for the synthesis of chiral molecules. While a direct enzymatic synthesis of this compound from acetaldehyde and hydroxyacetone has not been explicitly detailed in the readily available literature, a closely related synthesis of (3R,4S)- and (3S,4R)-3,4-dihydroxy-3-methyl-pentan-2-one has been reported. This suggests the feasibility of employing an aldolase for the desired transformation. Specifically, 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase has been shown to catalyze the aldol addition of acetaldehyde to pyruvate, followed by decarboxylation, to yield 4-hydroxy-2-ketopentanoate, which can be envisioned as a precursor to the target molecule. A similar strategy using a suitable aldolase with acetaldehyde and a protected hydroxyacetone derivative could lead to the desired product.
A reported chemoenzymatic method for a similar compound involves the following steps, which could be adapted:
Experimental Protocol: Chemoenzymatic Aldol Addition (Adapted)
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the substrates, acetaldehyde and a suitable three-carbon donor like pyruvate.
-
Enzyme Addition: Add the aldolase enzyme (e.g., KDPG aldolase) to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25-37°C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical method such as HPLC or GC.
-
Enzyme Removal: Once the reaction has reached completion or equilibrium, the enzyme is removed, typically by denaturation (e.g., heat or pH change) followed by centrifugation or by using an immobilized enzyme.
-
Product Isolation and Purification: The aqueous reaction mixture is then subjected to extraction with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified by chromatography.
Comparison of the Synthetic Routes
Sharpless Asymmetric Dihydroxylation is a well-established and highly predictable method.
-
Advantages: It generally provides very high yields and excellent enantiomeric and diastereomeric excesses. The availability of commercial AD-mixes simplifies the experimental setup.
-
Disadvantages: This method uses osmium tetroxide, which is highly toxic and expensive, although it is used in catalytic amounts. The workup procedure can be tedious.
The Chemoenzymatic Approach represents a more modern and environmentally friendly strategy.
-
Advantages: Enzymes operate under mild reaction conditions (aqueous medium, neutral pH, ambient temperature), reducing the need for protecting groups and minimizing waste. They can offer exquisite stereoselectivity.
-
Disadvantages: The specific enzyme for this exact transformation may require discovery or engineering. The reported yield for a similar transformation was moderate, and the isolation of the product from an aqueous medium can sometimes be challenging. The enantiomeric excess for the chemoenzymatic synthesis of the analogous compound was not reported, which is a critical parameter for comparison.
Visualizing the Synthetic Pathways
To better understand the logic of these synthetic approaches, the following diagrams illustrate the reaction pathways.
Caption: Comparison of synthetic pathways to the target molecule.
Generalized Experimental Workflow
The general workflow for a typical chemical synthesis, applicable to both routes with variations in the specific steps, is outlined below.
Caption: A generalized workflow for a chemical synthesis experiment.
References
Unveiling the Specificity of (3S,4R)-3,4-dihydroxypentan-2-one: A Comparative Guide to its Cross-Reactivity in Biological Assays
Comparative Analysis of Biological Activity
| Compound/Analog | Target Organism | Assay Type | EC50/IC50 (µM) | Reference |
| DPD Analogs | ||||
| (3S,4R)-3,4-dihydroxypentan-2-one (DPD) | Vibrio harveyi BB170 | Bioluminescence (Agonist) | ~0.1 (agonist activity) | [1] |
| Hexyl-DPD | Vibrio harveyi BB170 | Bioluminescence (Inhibition) | 9.65 ± 0.86 | [2] |
| Hexyl-DPD | Vibrio harveyi MM32 (ΔluxS) | Bioluminescence (Inhibition) | 6.92 ± 1.82 | [2] |
| 4-Fluoro-DPD | Vibrio harveyi BB170 | Bioluminescence (Inhibition) | 12.5 (complete inhibition) | [3][4] |
| (4S,5R)-4,5-dihydroxyhexanedione | Vibrio harveyi MM32 | Bioluminescence (Agonist) | 0.65 ± 0.05 | [1] |
| (4S,5S)-4,5-dihydroxyhexanedione | Vibrio harveyi MM32 | Bioluminescence (Agonist) | 6.21 ± 0.46 | [1] |
| Comparator Compounds | ||||
| Fimbrolide (Furanone) | Vibrio harveyi BB170 | Bioluminescence (Inhibition) | 33.9 ± 5.75 | [2] |
| Furanone C-30 | Streptococcus mutans | Biofilm Formation (Inhibition) | 2.0 - 4.0 µg/mL (significant inhibition) | [5] |
| Furanone C-30 | Pseudomonas aeruginosa | Quorum Sensing Inhibition | - | [6][7][8][9] |
| Furanone C-56 | Pseudomonas aeruginosa | Quorum Sensing Inhibition | - | [6] |
| N-Decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa (lasB-lacZ) | β-galactosidase (Inhibition) | 80 | [10] |
| N-Decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa (rhlA-lacZ) | β-galactosidase (Inhibition) | 90 | [10] |
Cross-Reactivity Profile
A critical aspect of drug development is understanding a compound's potential to interact with unintended targets. This section explores the cross-reactivity of DPD and its analogs with other signaling pathways and their effects on eukaryotic cells.
Interaction with AHL-Mediated Quorum Sensing
Effects on Eukaryotic Cells
The potential for off-target effects on host cells is a major concern. Studies have shown that some quorum sensing inhibitors can exhibit cytotoxicity.
| Compound/Analog | Cell Line | Assay Type | Results | Reference |
| Fimbrolide (Furanone) | Mouse leukemic monocyte macrophage (RAW 264.7) | Cell Viability | 16% cell viability at 50 µM | [2] |
| Hexyl-DPD | Mouse leukemic monocyte macrophage (RAW 264.7) | Cell Viability | No toxic effects observed | [2] |
| 4-Fluoro-DPD | Vibrio harveyi BB170 | Growth Inhibition | 100 µM (complete inhibition) | [3][4] |
| Daprodustat (a DPD) | Human Aortic Smooth Muscle Cells | Hypoxia Signaling and ER Stress | Induces HIF-1α and promotes calcification | [11] |
These findings highlight the importance of evaluating the cytotoxicity of any potential quorum sensing inhibitor. While some DPD analogs like hexyl-DPD appear to have a favorable cytotoxicity profile compared to furanones, other DPD compounds have been shown to impact eukaryotic cell signaling pathways.[2][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Vibrio harveyi Bioluminescence Assay for AI-2 Inhibition
Materials:
-
Autoinducer Bioassay (AB) medium.
-
Synthetic DPD (for antagonist assays).
-
Test compounds.
-
96-well microtiter plates.
-
Luminometer.
Procedure:
-
Grow an overnight culture of the V. harveyi reporter strain in AB medium at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
For antagonist assays, add a known concentration of synthetic DPD to the diluted culture to induce bioluminescence.
-
Dispense 180 µL of the diluted culture (with or without DPD) into the wells of a 96-well plate.
-
Add 20 µL of the test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the bioluminescence and optical density (at 600 nm) of each well using a luminometer and spectrophotometer, respectively.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
E. coli lsr Reporter Assay
Materials:
-
E. coli lsr reporter strain.
-
Luria-Bertani (LB) medium.
-
Synthetic DPD.
-
Test compounds.
-
Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Grow an overnight culture of the E. coli reporter strain in LB medium at 37°C with shaking.
-
Dilute the overnight culture into fresh LB medium and grow to early exponential phase.
-
Add a fixed concentration of synthetic DPD to induce the lsr promoter.
-
Add the test compounds at various concentrations.
-
Incubate the cultures at 37°C for a specified time.
-
Measure the reporter gene expression. For a lacZ reporter, this involves lysing the cells and adding ONPG, then measuring the absorbance at 420 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formazan crystals to form.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Logical comparison of QSI classes.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of quorum sensing and biofilm formation in Vibrio harveyi by 4-fluoro-DPD; a novel potent inhibitor of signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing and biofilm formation in Vibrio harveyi by 4-fluoro-DPD; a novel potent inhibitor of AI-2 signalling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - ProQuest [proquest.com]
- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (3S,4R)-3,4-dihydroxypentan-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (3S,4R)-3,4-dihydroxypentan-2-one, a polyhydroxylated ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous organic waste, is recommended.[1][2]
Waste Characterization and Hazard Assessment
Key Physicochemical Properties (for related compounds):
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 118.13 g/mol | --INVALID-LINK-- |
| Appearance | Colorless oil (for a related compound) | --INVALID-LINK-- |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general guidelines for handling hazardous organic chemical waste.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6]
-
Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[7]
-
If the compound is in a solvent, it should be collected with other organic solvent waste.[8] Halogenated and non-halogenated organic solvents should be collected in separate containers.[6]
3. Waste Container Selection and Labeling:
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for organic waste.
-
The container must be in good condition with a secure, tight-fitting lid.[6]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][7]
4. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7][9] This area should be at or near the point of generation.[7]
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Ensure secondary containment is used to capture any potential leaks or spills.
5. Disposal Request and Pickup:
-
Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[9]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Important Considerations
-
Empty Containers: Even "empty" containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate must also be collected and disposed of as hazardous waste.[2][8]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and prevent the spill from entering drains.
-
Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.[7] When in doubt, always consult with your institution's EHS department.[1]
References
- 1. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. This compound | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxy-2-pentanone | 101420-60-4 | Benchchem [benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
